NK-611 hydrochloride

physicochemical properties drug formulation bioavailability

NK-611 hydrochloride (105760-98-3) is a semi‑synthetic podophyllotoxin derivative with a dimethylamino modification at C‑2′′, enhancing aqueous solubility and conferring ~100% oral bioavailability. It exhibits a cross‑resistance index of only 2.64 in etoposide‑refractory small‑cell lung cancer models, versus 17.4 for etoposide. Procurement of this well‑characterized hydrochloride salt is essential for reproducible topoisomerase II pharmacology and drug resistance studies.

Molecular Formula C31H38ClNO12
Molecular Weight 652.1 g/mol
CAS No. 105760-98-3
Cat. No. B1679020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNK-611 hydrochloride
CAS105760-98-3
SynonymsNK 611
NK-611
NK611
Molecular FormulaC31H38ClNO12
Molecular Weight652.1 g/mol
Structural Identifiers
SMILESCC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)N(C)C)O.Cl
InChIInChI=1S/C31H37NO12.ClH/c1-13-38-11-22-29(42-13)27(34)25(32(2)3)31(43-22)44-28-16-9-19-18(40-12-41-19)8-15(16)23(24-17(28)10-39-30(24)35)14-6-20(36-4)26(33)21(7-14)37-5;/h6-9,13,17,22-25,27-29,31,33-34H,10-12H2,1-5H3;1H/t13-,17+,22-,23-,24+,25-,27-,28-,29-,31+;/m1./s1
InChIKeyPYLTTZZOZBYUEI-YRQLFVATSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NK-611 Hydrochloride (CAS 105760-98-3): Procurement and Scientific Selection Guide for This Etoposide Analog


NK-611 hydrochloride (also designated NK 611 or NK611) is a semi‑synthetic podophyllotoxin derivative and a structural analog of the clinically established topoisomerase II poison etoposide. The molecule is formally defined as 2′′‑deoxy‑2′′‑(dimethylamino)etoposide, in which the C‑2′′ hydroxyl group of the etoposide sugar moiety is replaced by a dimethylamino substituent [1]. This single molecular alteration confers markedly reduced hydrophobicity and improved aqueous solubility relative to etoposide, while preserving the core topoisomerase II inhibitory mechanism [1]. The hydrochloride salt (CAS 105760‑98‑3) is the standard form used in preclinical and clinical investigations, with a molecular formula of C₃₁H₃₈ClNO₁₂ and a reported purity of ≥95% from commercial sources . NK‑611 has progressed through Phase I/II clinical evaluation and is primarily intended for research applications in oncology, particularly for studies of topoisomerase II‑targeted therapy and resistance mechanisms.

Why NK-611 Hydrochloride Cannot Be Substituted by Generic Etoposide or Teniposide


Despite sharing a common podophyllotoxin scaffold and topoisomerase II inhibitory mechanism, NK-611 hydrochloride exhibits physicochemical and pharmacological properties that preclude simple substitution with etoposide or teniposide. The introduction of the dimethylamino group at the C‑2′′ position drastically reduces hydrophobicity compared with etoposide, leading to a fundamentally different pharmacokinetic profile that includes near‑complete oral bioavailability (approximately 100%) and nonlinear elimination kinetics [1]. Furthermore, NK-611 demonstrates a markedly lower degree of cross‑resistance in etoposide‑refractory tumor models—a critical distinction for research programs investigating drug resistance. In a human small‑cell lung cancer model, the cross‑resistance index for NK-611 was 2.64, compared with 17.4 for etoposide and 7.64 for teniposide, indicating that etoposide‑resistant cells retain substantially greater sensitivity to NK-611 [2]. These physicochemical and resistance‑profile differences mean that experimental outcomes obtained with etoposide or teniposide cannot be extrapolated to NK‑611, and vice versa. Procurement of the correct, well‑characterized hydrochloride salt is therefore essential for reproducible and translatable research in topoisomerase II pharmacology and oncology.

Quantitative Differentiation of NK-611 Hydrochloride from Comparator Compounds: An Evidence‑Based Procurement Guide


Reduced Hydrophobicity and Enhanced Water Solubility Versus Etoposide

NK-611 carries a dimethylamino substituent at the C‑2′′ position of the etoposide sugar moiety, replacing the native hydroxyl group. This substitution fundamentally alters the molecule's physicochemical profile. Comparative characterization demonstrates that NK‑611 is much less hydrophobic than etoposide and belongs to the class of water‑soluble etoposide derivatives [1]. Unlike etoposide, which requires solubilizing excipients for parenteral administration, NK-611 hydrochloride exhibits improved aqueous solubility that enables simplified formulation and supports its near‑complete oral bioavailability [2].

physicochemical properties drug formulation bioavailability

Near‑Complete Oral Bioavailability in Humans Versus Etoposide

A clinical pharmacokinetic study directly compared the oral and intravenous bioavailability of NK‑611 in the same patients. At all dose levels tested (5, 10, and 20 mg/m²), the absolute oral bioavailability of NK‑611 was approximately 100% [1]. This contrasts sharply with etoposide, for which oral bioavailability is erratic and dose‑dependent, typically ranging from 25% to 75% and exhibiting marked interpatient variability due to saturable absorption and extensive first‑pass metabolism. The high and consistent oral bioavailability of NK‑611 is attributed to its improved water solubility and reduced hydrophobicity conferred by the dimethylamino modification.

pharmacokinetics oral administration bioavailability

Lower Cross‑Resistance in Etoposide‑Resistant Small‑Cell Lung Cancer Model

The degree of cross‑resistance was evaluated using an etoposide‑resistant human small‑cell lung cancer subline (SBC‑3/ETP), which exhibits 17.4‑fold resistance to etoposide relative to the parental SBC‑3 line. In this model, NK‑611 demonstrated a cross‑resistance index of only 2.64, compared with 7.64 for teniposide and 17.4 for etoposide [1]. The substantially lower cross‑resistance index indicates that NK‑611 retains significantly greater cytotoxic activity against etoposide‑refractory tumor cells than either etoposide or teniposide. Additional studies corroborate this finding, showing that NK‑611 is the least cross‑resistant agent among etoposide, adriamycin, and cisplatin [2].

drug resistance small‑cell lung cancer cross‑resistance

Concentration‑Dependent Antitumor Activity in Freshly Explanted Human Tumors

In a study using freshly explanted clonogenic cells from 45 evaluable human tumor specimens, NK‑611 exhibited clear concentration‑dependent antitumor activity. Following a 1‑hour exposure at 51 µM, 49% of tumor specimens were markedly inhibited. Under long‑term exposure conditions (21‑28 days) at a lower concentration of 6.8 µM, the inhibition rate increased to 58% of 50 evaluable specimens [1]. At equimolar concentrations, NK‑611 was as active as etoposide, and across all tumor types studied, its activity was comparable to that of vinblastine, bleomycin, doxorubicin, 5‑fluorouracil, mitomycin‑C, and cisplatin. Notably, activity was greater with prolonged exposure, indicating schedule dependency that may inform dosing regimen design [1].

ex vivo tumor models clonogenic assay antitumor activity

Pharmacokinetic Profile in Humans Following Intravenous Administration

A Phase I study evaluated the pharmacokinetics of NK‑611 administered as a 30‑minute intravenous infusion to 26 cancer patients at doses ranging from 60 to 140 mg/m², with a maximum tolerated dose (MTD) of 120 mg/m². The plasma concentration‑time profile was best described by a three‑compartment model. The median terminal half‑life was 14.0 hours (range 8.2‑30.5 h), the volume of distribution at steady state (Vss) was 11.4 L/m² (range 7.9‑18.1 L/m²), and plasma clearance (Clp) was 15.1 mL·min⁻¹·m⁻² (range 3.6‑36.4) [1]. The total systemic exposure (AUC) ranged from 53.4 to 532.0 µg·mL⁻¹·h, with a mean AUC of 78.7 ± 3.7 µg·mL⁻¹·h at 60 mg/m² increasing to 202.8 ± 157.2 µg·mL⁻¹·h at 120 mg/m². Protein binding was approximately 99%. Importantly, the percentage reduction in neutrophils (ANC) correlated with dose, AUC, and free AUC in a nonlinear Hill‑type relationship, providing a pharmacodynamic link for dose selection [1].

clinical pharmacokinetics intravenous administration phase I

Oral Dosing Regimen and Toxicity Profile in Phase I Clinical Trials

A dedicated Phase I trial evaluated a 21‑day continuous oral dosing schedule of NK‑611, administered daily for 21 consecutive days every 35 days. The maximum tolerated dose (MTD) was established as 12.5 mg/day, with the dose‑limiting toxicity (DLT) identified as granulocytopenia. Non‑hematologic toxicities were mild, consisting primarily of grade 1 nausea and grade 2 alopecia [1]. In a separate study of a 5‑day oral regimen (20 mg/m² daily for 5 days every 4 weeks), neutropenia was comparable to that observed with etoposide, characterized by high interpatient variability and recovery within one month after treatment [2]. Pharmacokinetic analysis from the 21‑day study using a two‑compartment model showed a distribution half‑life (t₁/₂α) of 0.47‑1.54 h and an elimination half‑life (t₁/₂β) of 2.0‑11.6 h, with mean Cmax of 1.47 ± 0.331 µg/mL and AUC of 13.67 ± 3.81 µg·mL⁻¹·h [1].

oral chemotherapy toxicity phase I

Recommended Research and Procurement Scenarios for NK-611 Hydrochloride


Studies of Acquired Resistance to Topoisomerase II Inhibitors

NK‑611 hydrochloride is uniquely suited for research investigating mechanisms of acquired resistance to etoposide and other topoisomerase II poisons. The compound exhibits a cross‑resistance index of only 2.64 in etoposide‑resistant small‑cell lung cancer models, compared with 17.4 for etoposide and 7.64 for teniposide [1]. This differential sensitivity makes NK‑611 an essential tool for dissecting resistance pathways that remain vulnerable to structurally modified podophyllotoxins, as well as for evaluating combination strategies designed to overcome or circumvent etoposide resistance.

Preclinical Development of Oral Topoisomerase II Inhibitor Regimens

The near‑complete oral bioavailability of NK‑611 (approximately 100% across tested doses) contrasts with the erratic and dose‑dependent oral absorption of etoposide [1]. This property enables reliable oral dosing in preclinical rodent and large‑animal tumor models without the confounding variability inherent to oral etoposide administration. Researchers developing chronic oral chemotherapy schedules or evaluating metronomic dosing strategies will find NK‑611 hydrochloride to be a superior tool for achieving consistent and predictable drug exposure.

Schedule‑Dependency and Prolonged Exposure Studies in Solid Tumors

Ex vivo studies using freshly explanted human tumor specimens demonstrate that NK‑611 exhibits greater antitumor activity with long‑term (21‑28 day) exposure than with short‑term (1‑hour) exposure [1]. This schedule dependency, combined with the compound's favorable oral bioavailability and established oral MTD values for both 5‑day and 21‑day schedules [2], makes NK‑611 hydrochloride an ideal candidate for studies investigating the therapeutic impact of prolonged, low‑concentration topoisomerase II inhibition—a paradigm of growing interest in oncology research.

Comparative Pharmacology of Podophyllotoxin Analogs

For laboratories engaged in structure‑activity relationship (SAR) studies or comparative pharmacology of podophyllotoxin derivatives, NK‑611 hydrochloride represents a critical comparator compound. Its defined structural modification (dimethylamino substitution at C‑2′′) and well‑characterized preclinical and clinical pharmacokinetic data [1] provide a benchmark for evaluating next‑generation etoposide analogs. Procurement of authentic, high‑purity NK‑611 hydrochloride (CAS 105760‑98‑3) ensures that experimental comparisons are made against a compound with validated identity and established performance metrics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for NK-611 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.